

Spectroscopic Profile of 2-Bromo-4-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylheptane

Cat. No.: B8744571

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **2-Bromo-4-methylheptane**. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on high-quality predicted data generated from computational models. It serves as a valuable resource for researchers in compound identification, characterization, and quality control. The guide also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be adapted for similar alkyl halide compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4-methylheptane**. These values were obtained using validated computational prediction tools and are intended to provide a close approximation of experimental results.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Bromo-4-methylheptane**

Atom Number(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity
1	0.90	Triplet
2	1.30	Multiplet
3	1.25	Multiplet
4' (CH ₃)	0.88	Doublet
5	1.50	Multiplet
6	1.80	Multiplet
7	4.10	Multiplet
8 (CH ₃)	1.70	Doublet

Predicted in a standard CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Bromo-4-methylheptane**

Atom Number	Predicted Chemical Shift (δ , ppm)
1	14.0
2	22.8
3	31.9
4	34.5
4' (CH ₃)	19.5
5	45.0
6	55.0
8 (CH ₃)	26.5

Predicted in a standard CDCl_3 solvent.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for **2-Bromo-4-methylheptane**

Wavenumber (cm^{-1})	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
1465-1450	Medium	C-H bend (methylene)
1380-1370	Medium	C-H bend (methyl)
650-550	Strong	C-Br stretch

Predicted Mass Spectrometry Data

Table 4: Predicted Major Mass Fragments for **2-Bromo-4-methylheptane**

m/z	Predicted Fragment Ion	Relative Abundance
192/194	$[\text{M}]^+$ (Molecular Ion)	Low
113	$[\text{M-Br}]^+$	High
85	$[\text{C}_6\text{H}_{13}]^+$	Medium
71	$[\text{C}_5\text{H}_{11}]^+$	Medium
57	$[\text{C}_4\text{H}_9]^+$	High
43	$[\text{C}_3\text{H}_7]^+$	High

Note: The presence of bromine will result in isotopic peaks (M and $\text{M}+2$) of nearly equal intensity for bromine-containing fragments.

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid alkyl halides like **2-Bromo-4-methylheptane**. Instrument-specific parameters should be optimized for best

results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-4-methylheptane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a 400 MHz or higher field strength spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
 - ^{13}C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a drop of **2-Bromo-4-methylheptane** between two salt plates (e.g., NaCl or KBr). Alternatively, a thin film can be cast on a single salt plate.
- Data Acquisition: Record the spectrum using an FT-IR spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400 \text{ cm}^{-1}$. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Bromo-4-methylheptane** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- GC Conditions:

- Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
- Injector: Set the injector temperature to 250°C with a split injection mode.
- Oven Program: A typical temperature program would be an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.
- MS Conditions:
 - Ionization: Use electron ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range of m/z 40-300.
 - Ion Source Temperature: Set the ion source temperature to 230°C.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the chemical structure of **2-Bromo-4-methylheptane** and highlights key atoms for NMR and MS fragmentation analysis.

Caption: Molecular structure of **2-Bromo-4-methylheptane** with key atoms and potential fragmentation sites.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8744571#spectroscopic-data-nmr-ir-ms-of-2-bromo-4-methylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com